2-(3-Fluorocyclobutyl)acetic acid
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Overview
Description
2-(3-Fluorocyclobutyl)acetic acid is an organic compound with the molecular formula C6H9FO2 and a molecular weight of 132.13 g/mol It is characterized by the presence of a fluorine atom attached to a cyclobutyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorocyclobutyl)acetic acid typically involves the fluorination of cyclobutyl derivatives followed by carboxylation. One common method includes the reaction of cyclobutyl lithium with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The resulting 3-fluorocyclobutyl lithium intermediate is then treated with carbon dioxide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorocyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of 3-fluorocyclobutanone or 3-fluorocyclobutanecarboxylic acid.
Reduction: Formation of 2-(3-fluorocyclobutyl)ethanol.
Substitution: Formation of 3-azidocyclobutylacetic acid or 3-cyanocyclobutylacetic acid.
Scientific Research Applications
2-(3-Fluorocyclobutyl)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorocyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Difluorocyclobutyl)acetic acid: Similar structure but with two fluorine atoms on the cyclobutyl ring.
Cyclobutaneacetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
Uniqueness
2-(3-Fluorocyclobutyl)acetic acid is unique due to the presence of a single fluorine atom on the cyclobutyl ring, which can significantly influence its reactivity and interactions with biological targets. This structural feature can lead to distinct properties and applications compared to its non-fluorinated or differently fluorinated analogs.
Properties
IUPAC Name |
2-(3-fluorocyclobutyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOWFIWGEAGSLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782410-66-5 |
Source
|
Record name | 2-(3-fluorocyclobutyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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